molecular formula C9H16O B2440005 1-(2,2-Dimethylcyclopropyl)butan-1-one CAS No. 1695002-73-3

1-(2,2-Dimethylcyclopropyl)butan-1-one

Cat. No. B2440005
M. Wt: 140.226
InChI Key: DEXFTOZMPWWWDE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)butan-1-one is a chemical compound with the CAS Number: 1695002-73-3 . It has a molecular weight of 140.23 and its IUPAC name is 1-(2,2-dimethylcyclopropyl)butan-1-one .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 ketone .

Scientific Research Applications

Reactivity with π-Bonds

1-(2,2-Dimethylcyclopropyl)butan-1-one, as part of broader research on reactive intermediates and their interactions with π-bonds, demonstrates interesting reactivity patterns. For instance, the study of disilyne reactions with butenes and phenylacetylene highlights a stereospecific addition leading to disilacyclobutenes and disilabenzene derivatives, respectively. This research provides insights into the mechanisms of [1 + 2] cycloaddition followed by ring expansion, revealing potential applications in synthesizing cyclic and aromatic silicon-containing compounds (Kinjo et al., 2007).

Asymmetric Hydroformylation

In the field of catalysis, 1-(2,2-Dimethylcyclopropyl)butan-1-one can be linked to studies on asymmetric hydroformylation. The catalytic hydroformylation of unsaturated esters with specific catalysts demonstrates significant enantioselectivity. This research underscores the potential of employing sophisticated catalysts to achieve high enantiomeric excess in products, essential for creating chirally pure pharmaceuticals and fine chemicals (Kollár et al., 1987).

Specific Interactions in Binary Mixtures

The study of solvent interactions, specifically in binary mixtures involving ketones like 1-(2,2-Dimethylcyclopropyl)butan-1-one, sheds light on the specific interactions that influence solvation enthalpy. Understanding these interactions is crucial for designing solvent systems in chemical synthesis and extraction processes, highlighting the compound's role in enhancing or inhibiting hydrogen bonding within mixtures (Varfolomeev et al., 2015).

Reactivity of tert-Butylcarbene

The reactivity of tert-butylcarbene in various solvents illustrates the influence of solvent on product distribution, which is pivotal for understanding reaction mechanisms and optimizing conditions for desired outcomes. This research can inform the development of synthetic methodologies that leverage solvent effects to control reaction pathways (Ruck & Jones, 1998).

Formation of Isomerically Pure Alkyl Halides

Research into the reactions of saturated aliphatic alcohols with thionyl chloride, leading to isomerically pure alkyl halides without rearrangement, is of great importance. This work can significantly impact the synthesis of structurally complex molecules with high purity, crucial for pharmaceuticals and material science (Hudson & Riga de Spinoza, 1976).

Safety And Hazards

The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include recommendations to avoid heat, sparks, open flames, and hot surfaces (P210), to keep the container tightly closed (P233), to use explosion-proof electrical equipment (P240, P241, P242, P243), to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), to use only outdoors or in a well-ventilated area (P271), to wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-8(10)7-6-9(7,2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXFTOZMPWWWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylcyclopropyl)butan-1-one

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